molecular formula C10H17NO5 B8614283 ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

Cat. No.: B8614283
M. Wt: 231.25 g/mol
InChI Key: QCDMZAGNMRUVNZ-UHFFFAOYSA-N
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Description

Butyl N-[ethoxy(oxo)acetyl]glycinate is a chemical compound with the molecular formula C10H19NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butyl group, an ethoxy group, and a glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate typically involves the reaction of butylamine with ethyl oxalyl chloride, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Butylamine with Ethyl Oxalyl Chloride: This step involves the formation of an intermediate compound, which is then reacted with glycine.

    Addition of Glycine: Glycine is added to the reaction mixture, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity reagents and precise control of temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[ethoxy(oxo)acetyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Butyl N-[ethoxy(oxo)acetyl]glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate include:

    Butyl N-[ethoxy(oxo)acetyl]alaninate: Similar structure with alanine instead of glycine.

    Butyl N-[ethoxy(oxo)acetyl]valinate: Similar structure with valine instead of glycine.

Uniqueness

Butyl N-[ethoxy(oxo)acetyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

InChI

InChI=1S/C10H17NO5/c1-3-5-6-16-8(12)7-11-9(13)10(14)15-4-2/h3-7H2,1-2H3,(H,11,13)

InChI Key

QCDMZAGNMRUVNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC(=O)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-butoxy-2-oxoethanaminium chloride (573.5 g, 3.42 mol), triethylamine (415 g, 4.1 mol), and diethyl oxalate (1.0 kg, 6.8 mol) in ethanol (7 L) was heated at 50° C. for 3 hours. The product mixture was cooled and concentrated under vacuum. The residue was dissolved in methylene chloride and washed with two 4 L portions of water. The organic fraction was dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The residual oil was subjected to column chromatography on silica gel eluting with heptane/ethyl acetate gradient. Collection and concentration of appropriate fractions provided the title material.
Name
2-butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Butoxy-2-oxoethanaminium chloride (573.5 g, 3.42 mol) was suspended in 7 L of ethanol and triethylamine (415 g, 4.1 mol) was added. Diethyloxalate (1.0 Kg, 6.8 mol) was added and the reaction warmed to 50° C. for 3 hours. The reaction was cooled, the volatiles were removed under vacuum and the residue was dissolved in methylene chloride and washed with two 4 L portions of water and dried over MgSO4. The next day the reaction was filtered, evaporated to give ˜1.2 Kg of an oil that was chromatographed on silica eluting with Heptane/EtOAc to give product.
Name
2-Butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
7 L
Type
solvent
Reaction Step Four
Name

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